molecular formula C12H8O4 B016643 Sphondin CAS No. 483-66-9

Sphondin

Cat. No.: B016643
CAS No.: 483-66-9
M. Wt: 216.19 g/mol
InChI Key: DLCJNIBLOSKIQW-UHFFFAOYSA-N
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Description

Sphondin is a naturally occurring furanocoumarin compound found in various plants, particularly in the Apiaceae family. It is known for its diverse biological activities, including anti-inflammatory, anticonvulsant, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphondin can be synthesized through various chemical reactions involving the coupling of appropriate precursors. One common method involves the cyclization of suitable phenolic compounds under specific conditions to form the furanocoumarin structure .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Apiaceae family. Supercritical fluid extraction (SFE) and Soxhlet extraction are commonly used methods to obtain high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

Sphondin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified biological activities .

Scientific Research Applications

Sphondin has a wide range of scientific research applications:

Comparison with Similar Compounds

Sphondin is compared with other similar furanocoumarin compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197481
Record name Sphondin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White powder

CAS No.

483-66-9
Record name Sphondin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sphondin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sphondin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sphondin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sphondin
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Sphondin
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Sphondin
Reactant of Route 4
Sphondin
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Sphondin
Reactant of Route 6
Sphondin
Customer
Q & A

A: Sphondin exhibits antiviral activity against HBV by binding to the HBx protein, specifically at the Arg72 residue. [] This interaction promotes the degradation of HBx via the 26S proteasome pathway. []

A: HBx protein is crucial for HBV replication as it facilitates the transcription of the viral covalently closed circular DNA (cccDNA). [] By promoting HBx degradation, this compound reduces HBx recruitment to cccDNA, thereby inhibiting cccDNA transcription and subsequently, the production of HBsAg (Hepatitis B surface antigen). []

ANone: The molecular formula of this compound is C15H12O4, and its molecular weight is 256.25 g/mol.

A: While the provided papers mention the use of spectroscopic methods like H1NMR, IR, C NMR, and DEPT-135 for this compound identification, [, , ] specific spectroscopic data is not detailed within the text.

ANone: The research papers do not indicate any catalytic properties associated with this compound. Its primary mode of action is through binding and promoting protein degradation.

ANone: The provided research papers primarily focus on the biological activity, chemical characterization, and some aspects of this compound's mechanism of action. They do not provide sufficient information to answer questions related to aspects 5-26.

A: Early research identified this compound as a phototoxic compound present in plants like Heracleum laciniatum. [, , , ] Studies on its phototoxic potential and action spectrum were conducted, highlighting its ability to induce photosensitivity. [, , ]

A: Research indicates that this compound exhibits inhibitory effects on the growth of human bladder carcinoma cell line E-J in vitro. [] Additionally, it displays antifungal activity against citrus fungus pathogens. [] These findings suggest potential applications of this compound in oncology and agriculture.

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